molecular formula C19H19BrN4O2S B2567143 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1003848-73-4

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2567143
CAS No.: 1003848-73-4
M. Wt: 447.35
InChI Key: RYMOQQMXKKYMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, featuring both triazole and thiadiazine rings, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a multi-step process. One efficient method is a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids . The reaction proceeds via cyclo-condensation without the need for a catalyst or metal, resulting in good to excellent yields .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same one-pot, three-component reaction. The process is advantageous due to its simplicity, high yield, and the absence of a need for expensive catalysts or metals .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.BrH/c1-12-4-6-13(7-5-12)15-11-26-19-21-20-18(23(19)22-15)14-8-9-16(24-2)17(10-14)25-3;/h4-10H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMOQQMXKKYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=C(C=C4)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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